N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}benzamide
Overview
Description
N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}benzamide is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a benzamide core linked to a tetrahydro-2-furanylmethyl group via a sulfonyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}benzamide typically involves a multi-step process. One common synthetic route includes the reaction between 4-aminobenzamide and 2-furancarboxaldehyde to form an intermediate, which is then subjected to sulfonylation using sulfonyl chloride derivatives. The reaction conditions often require the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a thiol group.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated benzamides.
Scientific Research Applications
N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}benzamide has found applications in various scientific fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer properties, particularly in targeting melanoma cells.
Industry: Utilized in the development of corrosion inhibitors and metal complexation agents.
Mechanism of Action
The mechanism of action of N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}benzamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The sulfonyl group plays a crucial role in this inhibition by forming strong interactions with amino acid residues in the enzyme’s active site.
Comparison with Similar Compounds
Similar Compounds
- 4-ethoxy-N-(tetrahydro-2-furanylmethyl)benzamide
- 4-MEO-N-(2-phenyl-1-(((tetrahydro-2-furanylmethyl)amino)carbonyl)vinyl)benzamide
- 2-furanmethanamine, tetrahydro-N-[(tetrahydro-2-furanyl)methyl]-
Uniqueness
N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}benzamide stands out due to its sulfonyl group, which imparts unique chemical reactivity and biological activity. This distinguishes it from other benzamide derivatives that may lack this functional group, thereby limiting their range of applications.
Properties
IUPAC Name |
N-[4-(oxolan-2-ylmethylsulfamoyl)phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c21-18(14-5-2-1-3-6-14)20-15-8-10-17(11-9-15)25(22,23)19-13-16-7-4-12-24-16/h1-3,5-6,8-11,16,19H,4,7,12-13H2,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHGORLDOGRMFEH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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